4,5-Dichloro-2-methyl-1-[(2-methylimidazolyl)sulfonyl]benzene
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Description
This compound is a benzene derivative, which means it contains a benzene ring, a hexagonal ring of six carbon atoms with alternating single and double bonds. It has two chlorine atoms (dichloro), one methyl group (CH3), and one 2-methylimidazolylsulfonyl group attached to the benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a benzene or toluene base. The exact process would depend on the specific positions of the substituents on the benzene ring. Typically, electrophilic aromatic substitution reactions are used to introduce substituents onto the benzene ring .Molecular Structure Analysis
The molecular structure of this compound would be based on the benzene ring, with the various substituents attached at the 4, 5, and 2 positions. The exact 3D structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
As a benzene derivative, this compound would be expected to undergo reactions typical of aromatic compounds. These could include further electrophilic aromatic substitution reactions, or reactions at the functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, given the presence of the benzene ring. Its solubility in water would be low due to the hydrophobic benzene ring, but it might be soluble in organic solvents .Safety and Hazards
Properties
IUPAC Name |
1-(4,5-dichloro-2-methylphenyl)sulfonyl-2-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2O2S/c1-7-5-9(12)10(13)6-11(7)18(16,17)15-4-3-14-8(15)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDWFGVPOZXRQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2C=CN=C2C)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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